

Piperidine-1-carboximidamide Hydroiodide synthesis pathway

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Compound of Interest

Compound Name:	Piperidine-1-carboximidamide Hydroiodide
Cat. No.:	B011807

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Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a cornerstone functional group in medicinal chemistry. Its defining characteristic is its high basicity, remaining protonated and positively charged over a wide physiological pH range. This allows for strong ionic and hydrogen bond interactions with biological targets such as enzymes and receptors. Piperidine-1-carboximidamide, as a substituted guanidine, incorporates this powerful functional group onto a stable and common heterocyclic scaffold, the piperidine ring, which is a privileged structure found in numerous pharmaceuticals.^{[1][2]}

This guide details a reliable synthesis pathway to its hydroiodide salt, providing a stable, crystalline, and easily handled form of the compound for further use in discovery and development workflows.

Core Synthesis Pathway: Direct Guanylation of Piperidine

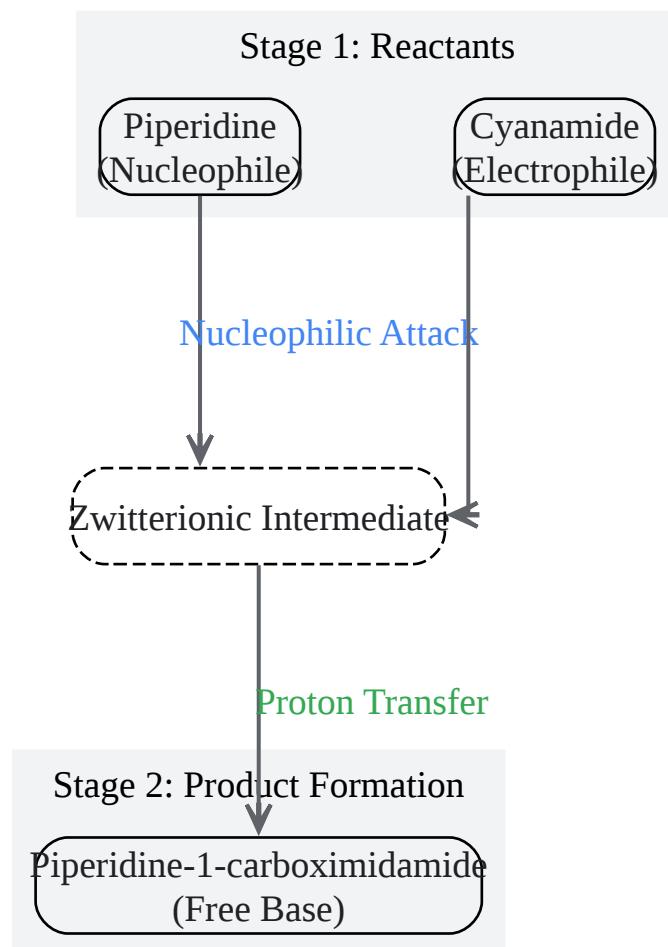
The most atom-economical and straightforward approach to synthesizing N-substituted guanidines is the direct reaction of a primary or secondary amine with cyanamide.^[3] This method avoids the need for complex pre-activated guanylating reagents and often proceeds with high efficiency.

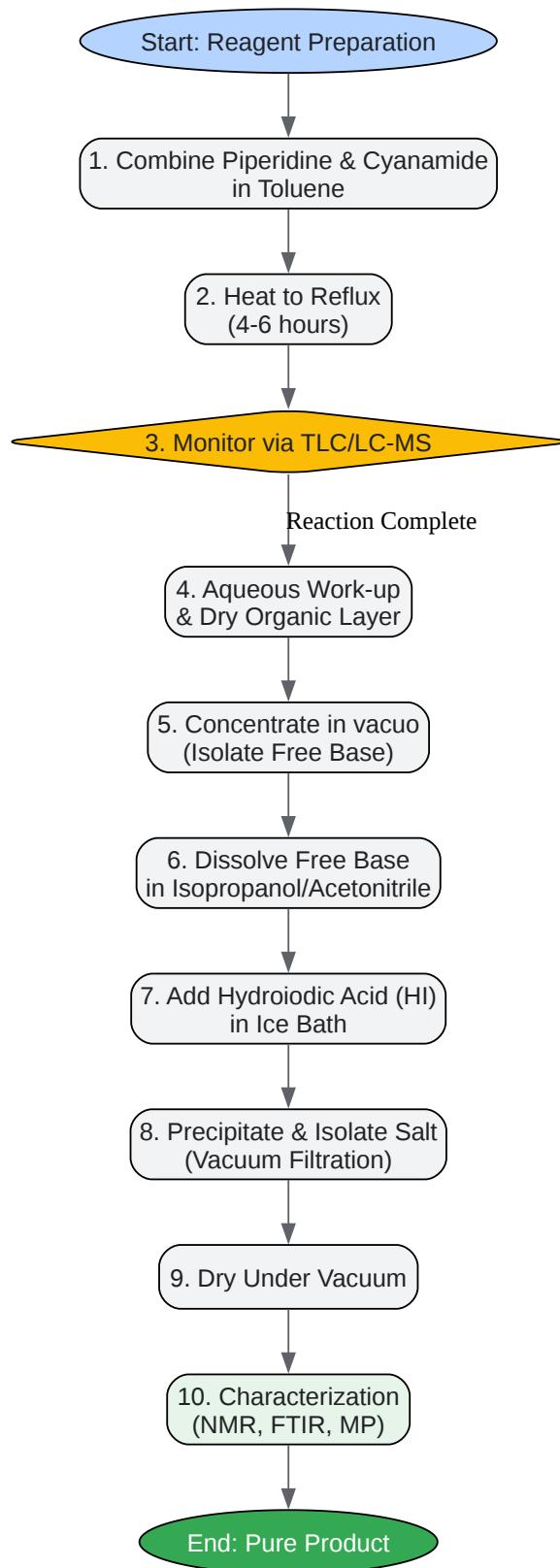
Principle and Reaction Mechanism

The synthesis is a two-stage process:

- **Guanylation:** A nucleophilic addition of the secondary amine, piperidine, to the electrophilic nitrile carbon of cyanamide. This forms the free base, Piperidine-1-carboximidamide.
- **Salt Formation:** A simple acid-base reaction where the highly basic guanidine free base is protonated by hydroiodic acid (HI) to yield the stable hydroiodide salt.

The mechanism of the initial guanylation step involves the attack of the piperidine nitrogen on the cyanamide carbon, followed by proton transfer to yield the final amidine product.



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